

Tibeglisene: Technical Profile & Mechanism of Action

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Compound of Interest

Compound Name:	Tibeglisene
CAS No.:	134993-74-1
Cat. No.:	B159853

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Part 1: Core Identity & Chemical Properties[1]

Tibeglisene (developmental code BM 13907) is a synthetic insulin sensitizer belonging to the class of pentynoic acid derivatives.[1] Unlike the thiazolidinedione (TZD) class of insulin sensitizers which primarily act as PPAR

agonists, **Tibeglisene** modulates glucose homeostasis through a distinct mechanism involving the regulation of glucose carrier translocation and fatty acid metabolism.

Physicochemical Data

Property	Data
Common Name	Tibeglisene
Synonyms	BM 13907; (S)-Tibeglisene
CAS Number	129731-10-8 (Primary); 134993-74-1 (Superseded)
Molecular Weight	362.83 g/mol
Molecular Formula	C H ClO S
IUPAC Name	(2S)-5-(4-chlorophenyl)-2-(4-methylphenyl)sulfonylpent-4-ynoic acid
Physical State	Solid (Crystalline powder)
Solubility	Soluble in organic solvents (DMSO, Ethanol); poorly soluble in water
Chirality	The (S)-enantiomer is the biologically active form

Part 2: Mechanism of Action

Tibeglisene operates on the metabolic interface between lipid oxidation and glucose utilization, leveraging the Randle Cycle (glucose-fatty acid cycle) to enhance insulin sensitivity.

Primary Mechanism: Glucose Transporter Translocation

Experimental evidence indicates that **Tibeglisene** stimulates the translocation of glucose transporters (specifically GLUT4) from intracellular pools to the plasma membrane in adipocytes and skeletal muscle.

- **Efficacy:** It induces carrier translocation to a degree comparable to insulin.

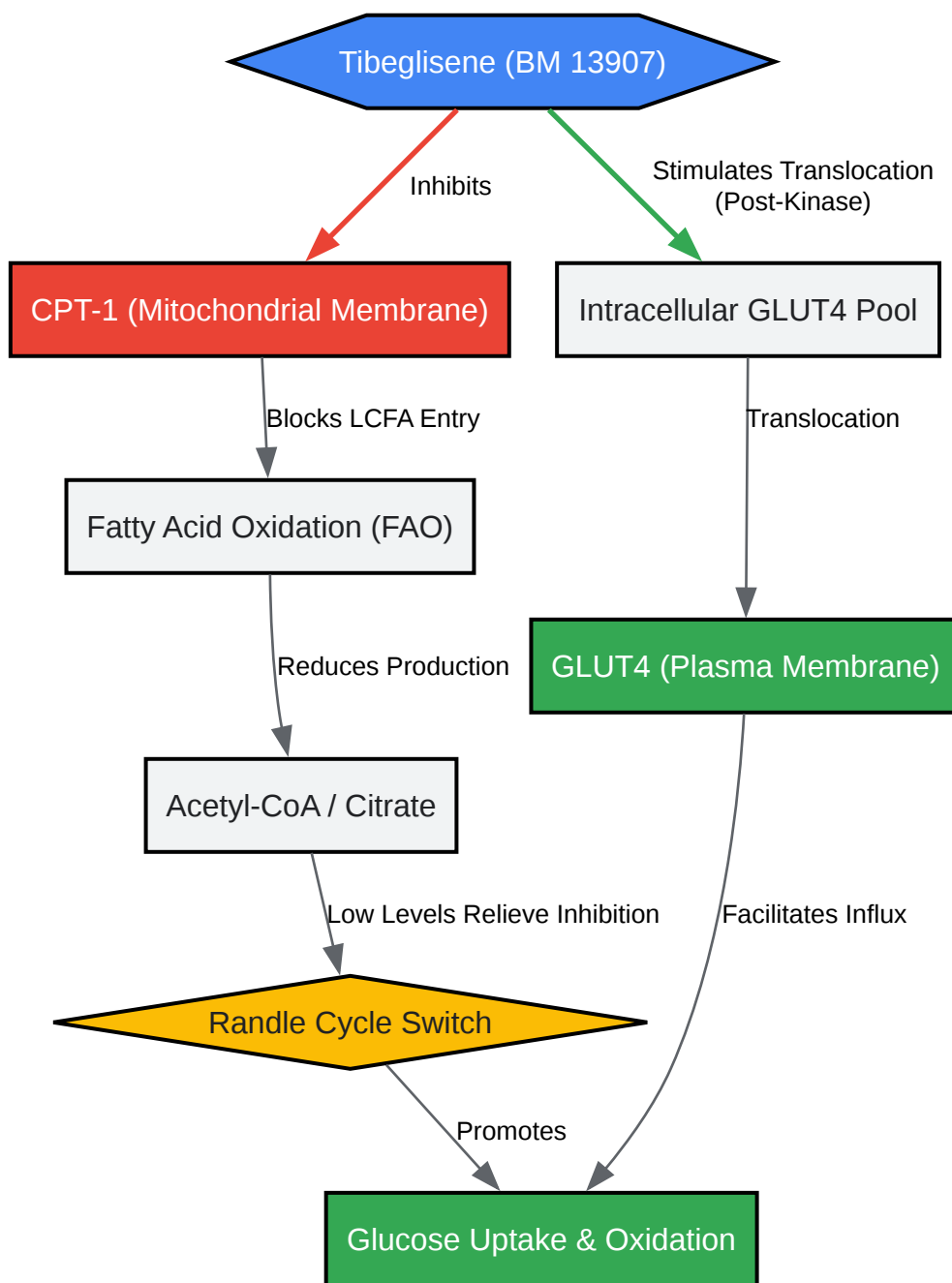
- **Intrinsic Activity:** Unlike insulin, which stimulates both translocation and the intrinsic activity of the transporter, **Tibeglisene** primarily drives translocation. This results in a "partial agonist" effect on overall glucose transport (approx. 40-50% of the maximal insulin response).
- **Site of Action:** The mechanism is post-receptor kinase, meaning it bypasses the insulin receptor tyrosine kinase cascade, making it effective even in insulin-resistant states where upstream signaling is blunted.

Secondary Mechanism: CPT-1 Inhibition & The Randle Cycle

Structurally, **Tibeglisene** is a 2-substituted 4-pentynoic acid, a pharmacophore shared with Etomoxir and other inhibitors of Carnitine Palmitoyltransferase-1 (CPT-1).

- **Inhibition of FAO:** By inhibiting CPT-1, **Tibeglisene** blocks the entry of long-chain fatty acids into the mitochondria, thereby suppressing Fatty Acid Oxidation (FAO).
- **Metabolic Switch:** Reduced FAO leads to lower levels of intracellular acetyl-CoA and citrate. According to the Randle Cycle, high levels of these metabolites normally inhibit glycolysis (via Phosphofructokinase inhibition). Their reduction relieves this inhibition, facilitating glucose oxidation and uptake.

Visualization: The Metabolic Signaling Pathway



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Caption: **Tibeglisene** enhances glucose uptake via dual actions: direct GLUT4 translocation and CPT-1 inhibition-mediated metabolic switching.

Part 3: Experimental Protocols

Protocol A: In Vitro Glucose Uptake Assay (Adipocytes)

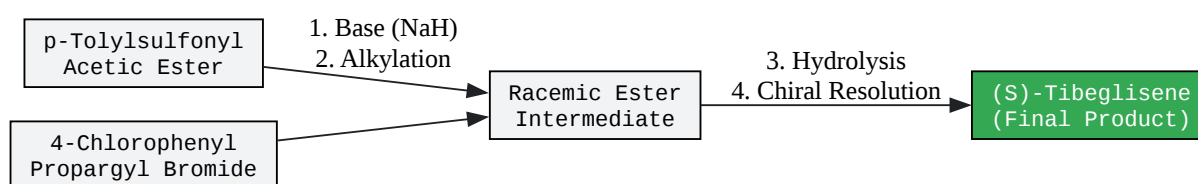
Purpose: To quantify the insulin-sensitizing potency of **Tibeglisene** relative to insulin.

- Cell Preparation:
 - Isolate rat epididymal adipocytes via collagenase digestion.
 - Suspend cells in Krebs-Ringer bicarbonate (KRB) buffer containing 1% BSA.
- Treatment:
 - Incubate adipocytes (10^5 cells/mL) at 37°C for 30 minutes with:
 - Control: Vehicle (0.1% DMSO).
 - Standard: Insulin (100 nM).
 - Test: **Tibeglisene** (10 μ M - 100 μ M).
- Uptake Phase:
 - Add 2-deoxy-D-[1- 3 H]glucose (0.5 μ Ci/mL) and unlabeled 2-deoxyglucose (0.1 mM).
 - Incubate for exactly 3 minutes.
- Termination:
 - Stop reaction by adding ice-cold phloretin (0.3 mM) in PBS.
 - Separate cells by centrifugation through silicone oil.
- Quantification:
 - Measure radioactivity in the cell pellet via liquid scintillation counting.
 - Data Output: Express uptake as nmol/ 10^5 cells/min. **Tibeglisene** typically achieves ~40-50% of the maximal insulin response.

Protocol B: Chemical Synthesis Logic (Retrosynthesis)

Purpose: To synthesize the **Tibeglisene** scaffold based on its structural components.

- Precursors:
 - Sulfonyl Component: p-Toluenesulfonylacetic acid ethyl ester.
 - Alkyne Component: 1-chloro-4-(3-bromoprop-1-ynyl)benzene.
- Reaction Steps:
 - Alkylation: Deprotonate the alpha-carbon of the sulfonyl ester using a strong base (e.g., NaH or LDA) in THF at -78°C.
 - Coupling: Add the propargyl bromide derivative dropwise. The nucleophilic carbon attacks the propargyl group.
 - Hydrolysis: Saponify the ester using LiOH in MeOH/Water to yield the free carboxylic acid.
 - Resolution: Separate the racemic mixture using chiral HPLC or fractional crystallization with a chiral amine (e.g., (R)-phenylethylamine) to isolate the active (S)-enantiomer.



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Caption: Retrosynthetic pathway for **Tibeglisene** construction via alpha-sulfonylation and chiral resolution.

References

- National Center for Advancing Translational Sciences (NCATS). **Tibeglisene** (BM 13907) - Inxight Drugs. [\[Link\]](#)

- PubChem.**Tibeglisene** (Compound CID 131841).[1][[Link](#)][1]
- Häring, H. U., et al. (1989). Further evidence for a two-step model of glucose-transport regulation.[1] *Biochemical Journal*, 261(3), 973–979. (Describes BM 13907 mechanism). [[Link](#)]
- Wolf, H. P. O. (1990). Aryl-substituted pentynoic acids and their use as medicaments. U.S. Patent 4,933,367. (Original Boehringer Mannheim patent).[1]

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Sources

- 1. TIBEGLISENE [drugs.ncats.io]
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